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Compound of Interest |

Compound Name: 4-Chlorophenylsulfonylacetone
CAS No.: 5000-48-6
Cat. No.: B1584173
- 7

Molecular Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

4-Chlorophenylsulfonylacetone (CAS: 5000-48-6), systematically known as 1-(4-
chlorobenzenesulfonyl)propan-2-one, represents a critical class of

-ketosulfones used extensively in medicinal chemistry.[1] Distinguished by its highly acidic
methylene bridge (

) flanked by electron-withdrawing carbonyl and sulfonyl groups, it serves as a "chemical
linchpin" for constructing substituted heterocycles, including thiazoles, pyrroles, and
dihydropyrimidinones.

This guide analyzes the physicochemical properties, validated synthetic protocols, and
mechanistic reactivity of 4-Chlorophenylsulfonylacetone, designed for researchers requiring
high-purity intermediates for drug discovery.

Part 1: Physicochemical Characterization
Molecular Weight & Formula Analysis

The molecular weight of 4-Chlorophenylsulfonylacetone is derived from its atomic
composition
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. Precision in stoichiometry is vital for calculating molar equivalents in multi-component
coupling reactions (e.g., Biginelli or Knoevenagel condensations).

. Mass
Atomic Subtotal ( L
Element Symbol Count Contributio
Mass (Da) g/mol)
n (%)
Carbon C 9 12.011 108.099 46.46%
Hydrogen H 9 1.008 9.072 3.90%
Chlorine Cl 1 35.450 35.450 15.24%
Oxygen @) 3 15.999 47.997 20.63%
Sulfur S 1 32.060 32.060 13.78%

Total 232.68 100.00%

Key Physical Properties[3][4][5]

e CAS Number: 5000-48-6
o Appearance: Off-white to pale yellow crystalline powder.
e Melting Point: 76°C — 79°C [1].[2]

e Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetone), Dichloromethane;
sparingly soluble in water.

Part 2: Synthetic Methodology
Primary Route: Nucleophilic Substitution of Sulfinates

The most robust synthesis involves the alkylation of sodium 4-chlorobenzenesulfinate with
chloroacetone. This method is preferred over sulfide oxidation due to higher atom economy
and the avoidance of strong oxidants that may affect sensitive functional groups.

Mechanism & Causality

The reaction relies on the nucleophilicity of the sulfinate sulfur.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://assets.thermofisher.com/chem-specs-pdf/retrievePdf?rootSku=37211&sku=372110050&erp_type=KR_E1_LCD&countryCode=kr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Expert Insight (Ambident Nucleophiles): Sulfinate salts are ambident nucleophiles (reacting
at S or O). To favor S-alkylation (yielding the sulfone) over O-alkylation (yielding the unstable
sulfinate ester), the reaction is typically conducted in polar solvents (EtOH/H20) which
solvate the cation, leaving the "softer" sulfur atom more nucleophilic [2].

Protocol: S-Alkylation of Sodium 4-Chlorobenzenesulfinate

« Reagents:

o

Sodium 4-chlorobenzenesulfinate (1.0 equiv)

o

Chloroacetone (1.1 equiv)

[¢]

Solvent: Ethanol/Water (3:1 v/v)

[¢]

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Optional phase transfer
catalyst to accelerate kinetics.

o Workflow:

Dissolution: Dissolve sodium 4-chlorobenzenesulfinate in the EtOH/H20 mixture at room

o

temperature.

o Addition: Add chloroacetone dropwise over 20 minutes. Note: Exothermic reaction;
maintain temperature < 40°C to prevent polymerization of chloroacetone.

o Reflux: Heat the mixture to reflux (approx. 80°C) for 4—6 hours. Monitor via TLC (Mobile
phase: Hexane/EtOAc 7:3).

o Workup: Cool to 0°C. The product often precipitates directly. If not, remove ethanol under
reduced pressure, dilute with water, and extract with dichloromethane (DCM).

o

Purification: Recrystallize from Ethanol or Isopropanol to yield white needles.

Visualization: Synthetic Pathway
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Figure 1: S-Alkylation pathway. The sulfinate anion attacks the

-carbon of chloroacetone, displacing chloride to form the C-S bond.

Part 3: Reactivity & Pharmaceutical Applications[1]
[7]

The "Active Methylene" Advantage

The structural core of 4-Chlorophenylsulfonylacetone features a methylene group (

) sandwiched between a carbonyl and a sulfonyl group.

o Acidity: The

of these protons is approximately 11-12, making them easily deprotonated by weak bases
(e.g.,
, Piperidine) [3].

« Utility: This generates a stable carbanion that acts as a nucleophile in Knoevenagel
condensations, Michael additions, and multicomponent reactions (MCRS).

Application 1: Synthesis of Dihydropyrimidinones
(Biginelli Reaction)

-Ketosulfones can replace

-ketoesters in the Biginelli reaction to synthesize sulfonyl-functionalized dihydropyrimidinones
(DHPMSs), which are potent calcium channel blockers and anticancer agents [4].
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Protocol Summary:
+ Components: 4-Chlorophenylsulfonylacetone + Aryl Aldehyde + Urea/Thiourea.
o Catalyst: Lewis Acid (

) or Brgnsted Acid (

)-

+ Outcome: Formation of a hexahydropyrimidine ring with the sulfonyl moiety retained,
enhancing lipophilicity and metabolic stability.

Application 2: Heterocycle Construction (Paal-Knorr &
Hantzsch)

The 1,4-dicarbonyl equivalent nature (after alkylation) allows for the synthesis of:

» Thiazoles: Reaction with thiourea/thioamides.

* Pyrroles: Reaction with primary amines (Paal-Knorr type condensations after
-alkylation).

Visualization: Reactivity Logic
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Figure 2: Divergent synthesis capabilities. The compound serves as a dual
nucleophile/electrophile platform for library generation.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be
verified.

Expected Signal .
Method o Structural Assignment
Characteristics

Methyl group (

1H NMR (CDCI3) 2.45 ppm (s, 3H)

)
Methylene bridge (
4.20 ppm (s, 2H) )
7.55 (d, 2H), 7.85 (d, 2H) Para-substituted aromatic ring
Carbonyl (
IR Spectroscopy 1715-1725
) stretch
Sulfonyl (
1320, 1150
) asymmetric/symmetric stretch
Mass Spec (ESI) 233 Protonated molecular ion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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